2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE
Overview
Description
2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, a chloromethoxyphenyl sulfonyl group, and a phenylethyl group attached to a glycinamide backbone. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and amide bond formation. One common synthetic route involves the following steps:
Electrophilic Aromatic Substitution:
Nucleophilic Substitution: The attachment of the sulfonyl group to the chloromethoxybenzene derivative.
Amide Bond Formation: The coupling of the resulting intermediate with glycinamide derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Sodium hydride (NaH), potassium carbonate (K~2~CO~3~)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~-benzyl-N~2~-(4-methoxyphenyl)sulfonyl-N~1~-(1-phenylethyl)glycinamide
- N~2~-benzyl-N~2~-(3-chlorophenyl)sulfonyl-N~1~-(1-phenylethyl)glycinamide
- N~2~-benzyl-N~2~-(4-chlorophenyl)sulfonyl-N~1~-(1-phenylethyl)glycinamide
Uniqueness
2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE is unique due to the presence of both the chloromethoxy and sulfonyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[benzyl-(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4S/c1-18(20-11-7-4-8-12-20)26-24(28)17-27(16-19-9-5-3-6-10-19)32(29,30)21-13-14-23(31-2)22(25)15-21/h3-15,18H,16-17H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBGZQVRRGPDLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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